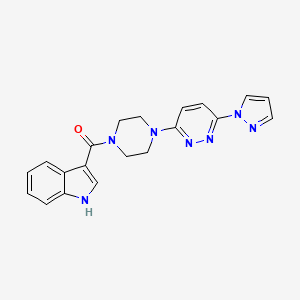
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives, which share a similar structure, interact with their targets by binding to them, thereby initiating a series of biochemical reactions . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .
Result of Action
Based on the broad-spectrum biological activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
生物活性
The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone , also known as CID 25667678, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises a piperazine ring, a pyridazine moiety, and an indole derivative, which are known to contribute to the biological activity of the compound.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound showed an IC50 value in the low micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A series of tests against different bacterial strains revealed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
3. P2Y12 Receptor Antagonism
One of the most promising aspects of this compound is its role as a P2Y12 receptor antagonist. It has been identified as a potent inhibitor of ADP-induced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases. The selectivity and reversibility of its action on the P2Y12 receptor make it a candidate for further development in antiplatelet therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby inducing apoptosis in malignant cells.
- Receptor Blockade : As a P2Y12 antagonist, it blocks ADP binding to its receptor on platelets, preventing activation and aggregation.
Case Studies
Several case studies have illustrated the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | In vitro testing on breast cancer cell lines showed IC50 values of 2.5 µM | Demonstrated potential as an anticancer drug |
| Study 2 | Evaluated against Staphylococcus aureus and E. coli; effective at concentrations ≤ 10 µg/mL | Suggests utility in treating bacterial infections |
| Study 3 | Tested for antiplatelet activity in human blood samples; significant reduction in platelet aggregation observed | Supports its use in cardiovascular disease management |
属性
IUPAC Name |
1H-indol-3-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(16-14-21-17-5-2-1-4-15(16)17)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRVXAJMJWENDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














